molecular formula C9H14N2O B13167412 3-Amino-1-(4-methylpyridin-3-YL)propan-1-OL

3-Amino-1-(4-methylpyridin-3-YL)propan-1-OL

Cat. No.: B13167412
M. Wt: 166.22 g/mol
InChI Key: CASYVKSGQPTKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4-methylpyridin-3-yl)propan-1-ol is a chemical compound with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a pyridine ring substituted with a methyl group. It is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methylpyridin-3-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylpyridine and 3-chloropropanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base.

    Reaction Steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methylpyridin-3-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Amino-1-(4-methylpyridin-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(4-methylpyridin-3-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a propanol backbone, combined with a methyl-substituted pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-amino-1-(4-methylpyridin-3-yl)propan-1-ol

InChI

InChI=1S/C9H14N2O/c1-7-3-5-11-6-8(7)9(12)2-4-10/h3,5-6,9,12H,2,4,10H2,1H3

InChI Key

CASYVKSGQPTKAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.